2-deoxy-5-O-phosphono-D-erythro-pentose

Enzyme kinetics Biocatalysis Aldolase substrate specificity

2-Deoxy-5-O-phosphono-D-erythro-pentose (commonly referred to as 2-deoxyribose 5-phosphate, dR5P) is a phosphorylated pentose derivative that serves as a central intermediate in 2′-deoxyribonucleoside salvage and catabolism. Chemically, it is distinguished from its non‑phosphorylated congener 2‑deoxy‑D‑ribose by the phosphate ester at the C‑5 position and from the oxidized analog D‑ribose 5‑phosphate by absence of the C‑2′ hydroxyl group.

Molecular Formula C5H11O7P
Molecular Weight 214.11 g/mol
CAS No. 7685-50-9
Cat. No. B1213752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-deoxy-5-O-phosphono-D-erythro-pentose
CAS7685-50-9
Synonyms2-deoxyribose 5-phosphate
Molecular FormulaC5H11O7P
Molecular Weight214.11 g/mol
Structural Identifiers
SMILESC(C=O)C(C(COP(=O)(O)O)O)O
InChIInChI=1S/C5H11O7P/c6-2-1-4(7)5(8)3-12-13(9,10)11/h2,4-5,7-8H,1,3H2,(H2,9,10,11)/t4-,5+/m0/s1
InChIKeyALQNUOMIEBHXQG-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-5-O-phosphono-D-erythro-pentose (CAS 7685-50-9): A Phosphorylated 2-Deoxy Sugar at the Crossroads of Nucleotide Metabolism and Biocatalysis


2-Deoxy-5-O-phosphono-D-erythro-pentose (commonly referred to as 2-deoxyribose 5-phosphate, dR5P) is a phosphorylated pentose derivative that serves as a central intermediate in 2′-deoxyribonucleoside salvage and catabolism [1]. Chemically, it is distinguished from its non‑phosphorylated congener 2‑deoxy‑D‑ribose by the phosphate ester at the C‑5 position and from the oxidized analog D‑ribose 5‑phosphate by absence of the C‑2′ hydroxyl group. This dual structural identity—a 2‑deoxy sugar bearing a terminal phosphate—is the foundation of its differential biochemical behavior, making dR5P the obligate substrate for deoxyribose‑5‑phosphate aldolase (DERA, EC 4.1.2.4) [2] and the product of phosphopentomutase (EC 5.4.2.7) interconversion of 2‑deoxyribose 1‑phosphate [3].

Why 2-Deoxy-5-O-phosphono-D-erythro-pentose Cannot Be Replaced by Generic Phosphorylated Sugar Analogs in Research and Industrial Workflows


Attempts to substitute dR5P with structurally related compounds—including 2‑deoxy‑D‑ribose, D‑ribose 5‑phosphate, 2‑deoxyribose 1‑phosphate, or D‑arabinose 5‑phosphate—fail because each lacks one or both of the two critical molecular features that dictate its biological recognition: the C‑5 phosphate group (absent in 2‑deoxy‑D‑ribose) and the 2‑deoxy configuration (absent in ribose 5‑phosphate). These structural differences translate into quantitative gaps in enzyme affinity, thermodynamic stability, and reaction pathway partitioning that render generic substitution scientifically unsound [1] [2]. The evidence below demonstrates that dR5P occupies a unique position simultaneously as an entry point into deoxyribonucleoside anabolism and as a substrate for the diagnostically and industrially critical DERA enzyme family .

Quantitative Differentiation Evidence for 2-Deoxy-5-O-phosphono-D-erythro-pentose: Comparator-Anchored Performance Data for Procurement Decisions


177‑Fold Higher DERA Substrate Affinity Versus Non‑Phosphorylated 2‑Deoxy‑D‑Ribose

When assayed with recombinant deoxyribose‑5‑phosphate aldolase (DERA) from Haemophilus influenzae, 2‑deoxyribose 5‑phosphate (dR5P) exhibits an apparent Km of 0.14 mM, whereas the non‑phosphorylated analog 2‑deoxy‑D‑ribose displays a Km of 24.77 mM under identical conditions. The corresponding Vmax values are 70.42 μmol min⁻¹ mg⁻¹ for dR5P and only 1.94 μmol min⁻¹ mg⁻¹ for 2‑deoxy‑D‑ribose, representing a 36‑fold catalytic efficiency advantage for the phosphorylated substrate [1].

Enzyme kinetics Biocatalysis Aldolase substrate specificity

Standard Gibbs Energy of Formation Gap of 147.86 kJ mol⁻¹ Relative to Ribose 5‑Phosphate

Third‑law calorimetric measurements and equilibrium constant determinations for the deoxyribose‑phosphate aldolase reaction establish that ΔfG°(2′-deoxy‑D‑ribose 5‑phosphate²⁻) minus ΔfG°(D‑ribose 5‑phosphate²⁻) equals 147.86 kJ mol⁻¹ at 298.15 K and zero ionic strength [1]. This large thermodynamic gap means that reactions interconverting reduced (2‑deoxy) and oxidized (ribo) sugar phosphates are strongly endergonic in the direction of ribose oxidation and exergonic in the direction of deoxyribose reduction.

Chemical thermodynamics Nucleotide metabolism Redox biochemistry

Phosphopentomutase Substrate Selectivity Defines a Non‑Interchangeable Node in Deoxyribonucleoside Salvage

Phosphodeoxyribomutase (phosphopentomutase, EC 5.4.2.7) accepts 2‑deoxyribose 5‑phosphate, D‑ribose 5‑phosphate, and D‑arabinose 5‑phosphate as substrates [1]. However, the downstream enzyme thymidine phosphorylase (EC 2.4.2.4) exhibits narrow specificity: only α‑D‑2‑deoxyribose 1‑phosphate is accepted as the pentose donor for nucleoside synthesis; α‑D‑ribose 1‑phosphate and α‑D‑arabinose 1‑phosphate are not substrates [1]. Furthermore, 2,3‑dideoxyribose 5‑phosphate is not converted to nucleoside products in the coupled phosphopentomutase/nucleoside phosphorylase system [1]. This creates a functional bottleneck where only the 2‑deoxyribose 5‑phosphate/1‑phosphate pair can productively feed the deoxyribonucleoside synthesis pathway.

Enzyme specificity Nucleoside metabolism Phosphopentomutase

Divergent Maillard Reaction Chemistry: dR5P Generates Unique UV‑Active and Fluorescent Products Absent from Ribose 5‑Phosphate Reactions

Under Maillard reaction conditions with amine partners, 2‑deoxyribose 5‑phosphate (dR5P) and ribose 5‑phosphate (R5P) follow fundamentally different degradation pathways. R5P reacts at significantly higher rates, facilitated by its C‑2 hydroxyl group that enables classical Amadori rearrangement [1]. In contrast, dR5P—lacking this critical hydroxyl—generates an Amadori‑like product with a carbonyl at C‑3 rather than C‑2, and ultimately yields two highly UV‑absorbing products identified as amine derivatives of 5‑methylene‑2‑pyrrolone and 2‑formylpyrrole, which exhibit absorbance at 340 nm and high fluorescence [1]. These dR5P‑specific products are not generated in R5P Maillard reactions.

Maillard reaction Glycation Analytical detection

84% Molar Yield in One‑Pot Chemoenzymatic Synthesis of 2′‑Deoxyribonucleosides from Acetaldehyde and Triose Phosphate

Using Klebsiella pneumoniae B‑4‑4 whole cells, 2‑deoxyribose 5‑phosphate was produced at 98.7 mM from 200 mM acetaldehyde and 117 mM dihydroxyacetone phosphate within 2 h, achieving a molar yield of 84% [1]. The dR5P generated in situ was directly transformed to 2′‑deoxyribonucleoside by sequential phosphopentomutase‑ and nucleoside phosphorylase‑catalyzed reactions [1]. In an extended multi‑step process coupling glycolysis with DERA, 2′‑deoxyinosine was produced at 9.9 mM from glucose, acetaldehyde, and adenine, with dR5P as the essential intermediate [2].

Biomanufacturing Nucleoside synthesis Biocatalytic process development

Discriminatory Role in DNA Base Excision Repair: dRP Lyase Substrate and Polymerase Modulator

The 5′‑terminal 2‑deoxyribose‑5‑phosphate moiety generated at abasic sites during base excision repair (BER) serves as the obligate substrate for the 5′‑dRP lyase activity of DNA polymerases β and λ [1] [2]. Pre‑steady‑state kinetic analysis reveals that a 5′‑terminal dR5P mimic on the downstream strand decreases human DNA polymerase λ nucleotide incorporation efficiency (kp/Kd) by 3.4‑fold, without affecting fidelity [3]. This is distinct from a 5′‑phosphate terminus, which increases efficiency by 11‑fold, demonstrating that the dR5P moiety exerts a specific kinetic signature that is not mimicked by a simple phosphate group [3]. Furthermore, bacterial DNA repair Ligase D possesses an intrinsic 5′‑dRP lyase activity that cleaves 2‑deoxyribose‑5‑phosphate from DNA, enabling complete BER reconstitution [2].

DNA repair Base excision repair DNA polymerase enzymology

High-Impact Application Scenarios for 2-Deoxy-5-O-phosphono-D-erythro-pentose Where Comparator Compounds Are Experimentally Invalid


Biocatalytic Aldol Condensation for Chiral Building Block Synthesis Using DERA Enzymes

DERA (EC 4.1.2.4) catalyzes the stereoselective aldol condensation of acetaldehyde with glyceraldehyde‑3‑phosphate to form dR5P or, in reverse, the retro‑aldol cleavage of dR5P as the natural substrate. The 177‑fold Km advantage of dR5P over 2‑deoxy‑D‑ribose [1] makes the phosphorylated compound mandatory for any DERA characterization, screening, or directed‑evolution campaign. Industrial applications—including the synthesis of statin intermediates such as (3R,5S)‑6‑chloro‑2,4,6‑trideoxy‑erythro‑hexose [1]—depend on dR5P as either the assay substrate for enzyme engineering or the product template for retro‑synthetic pathway design. Non‑phosphorylated sugars cannot substitute because they are kinetically incompetent at the concentrations achievable in biocatalytic reaction volumes.

Chemoenzymatic Production of 2′-Deoxyribonucleosides for Antisense Oligonucleotide and Antiviral Drug Manufacturing

2′-Deoxyribonucleosides are essential building blocks for antisense therapeutics, antiviral nucleoside analogs, and PCR reagents. The chemoenzymatic route from acetaldehyde and triose phosphate via dR5P achieves an 84% molar yield of dR5P in 2 h at 98.7 mM concentration, with direct coupled conversion to deoxyribonucleosides [2]. The pathway requires dR5P specifically, because phosphopentomutase converts it to 2‑deoxyribose 1‑phosphate—the exclusive substrate accepted by thymidine phosphorylase for nucleoside bond formation; D‑ribose 5‑phosphate and D‑arabinose 5‑phosphate fail at this downstream step [3]. Procurement of authentic dR5P is therefore non‑negotiable for process development in this manufacturing route.

Metabolomics and Flux Analysis of Deoxyribonucleotide Metabolism in Cancer and Genetic Disease Models

dR5P sits at a metabolic branch point: it can be cleaved by DERA to enter the pentose phosphate pathway via glyceraldehyde‑3‑phosphate, or isomerized by phosphopentomutase to fuel deoxyribonucleoside salvage [4]. The thermodynamic penalty of 147.86 kJ mol⁻¹ separating dR5P from R5P means these two metabolites are not in facile equilibrium and must be treated as distinct pool markers [5]. Studies showing increased dR5P levels following TP53 knockout in HCT116 cells [6] depend on authentic dR5P as a quantitative standard. R5P cannot substitute as a calibration reference because mass spectrometric fragmentation patterns, chromatographic retention, and biological interpretation all diverge.

In Vitro Reconstitution of Base Excision Repair for DNA Repair Inhibitor Screening

The 5′‑dRP lyase step in BER specifically requires DNA substrates bearing a 5′‑terminal 2‑deoxyribose‑5‑phosphate moiety. The kinetic signature of dR5P at the 5′ terminus—a 3.4‑fold reduction in Pol λ efficiency without fidelity loss—is quantitatively distinct from a 5′‑phosphate (11‑fold increase) [7]. Pharmaceutical screening for DNPH1/RCL inhibitors, a proposed anti‑cancer strategy, depends on monitoring the enzymatic release of dR5P from deoxyribonucleoside 5′‑monophosphates [8]. In both cases, the use of non‑deoxy or non‑phosphorylated sugar analogs would generate false‑negative results, as neither the lyase substrate nor the DNPH1 product would be correctly recognized.

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